molecular formula C11H13BN2O3 B2632232 [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid CAS No. 1428323-97-0

[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid

Cat. No.: B2632232
CAS No.: 1428323-97-0
M. Wt: 232.05
InChI Key: LVFMJSMMUCOKOR-UHFFFAOYSA-N
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Description

[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a cyano group (-CN) at position 3, a morpholin-4-yl group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4, and a boronic acid (-B(OH)₂) functional group. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by its substituents. The boronic acid moiety enables reversible covalent interactions with diols and serine residues in enzymes, making it valuable in drug design, particularly for targeting proteases and β-lactamases .

Properties

IUPAC Name

(3-cyano-4-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c13-8-9-7-10(12(15)16)1-2-11(9)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFMJSMMUCOKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428323-97-0
Record name [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 3-cyano-4-bromophenyl morpholine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Amines.

Scientific Research Applications

[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Position and Electronic Effects

Key Compounds :

[4-(Morpholin-4-yl)phenyl]boronic Acid () Structure: Morpholine attached directly to the para position of the phenyl ring. Differences: Lacks the cyano group at position 3.

[2-(Morpholin-4-ylmethyl)phenyl]boronic Acid () Structure: Morpholine linked via a methylene bridge to the ortho position. Impact: Reduced planarity may limit interactions with enzyme active sites compared to the target compound’s direct aryl-morpholine linkage .

[3-Cyano-4-fluorobenzeneboronic Acid () Structure: Fluorine replaces the morpholine group at position 4. Differences: The electron-withdrawing -F group enhances boronic acid reactivity but lacks the hydrogen-bonding capability of morpholine. Impact: Lower specificity for enzymes requiring both electronic and steric complementarity .

β-Lactamase Inhibition :
  • Target Compound: The morpholine group may act as a hydrogen-bond donor/acceptor, mimicking the transition state of β-lactam antibiotics. The cyano group stabilizes the boronate-enzyme intermediate via electron withdrawal (Fig. 1a) .
  • Comparison with Triazole-Substituted Boronic Acids ():
    • Compounds like 1-amido-2-triazolylethaneboronic acid (Ki = 0.004–0.008 µM) show superior activity due to triazole’s bioisosteric effects. The target compound’s morpholine group may offer similar benefits but with distinct pharmacokinetics (e.g., solubility) .
  • Comparison with Phenyl Boronic Acid (): Phenyl boronic acid has broad-spectrum β-lactamase inhibition but lacks substituents for targeted interactions. The cyano and morpholine groups in the target compound enhance specificity .
Protease Inhibition :
  • Aryl Boronic Acids (): Bifunctional boronic acids (e.g., two boronic groups) inhibit SARS-CoV-2 proteases by binding Ser clusters. The target compound’s mono-boronic acid group may limit potency but improve selectivity .

Physicochemical Properties

  • Solubility: The morpholine group enhances water solubility compared to non-polar analogues like [3-methyl-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid () .
  • Oxidation Stability : Boronic esters of the target compound may oxidize faster than phenyl boronic acid (), but the morpholine group could mitigate hydrolysis .

Comparative Data Table

Compound Name Substituents Key Applications Ki (µM) Solubility Synthesis Route
[3-Cyano-4-(morpholin-4-yl)phenyl]BA -CN, -morpholine, -B(OH)₂ β-lactamase/protease inhibition N/A Moderate Reductive amination
[4-(Morpholin-4-yl)phenyl]BA -morpholine, -B(OH)₂ Suzuki coupling, enzyme inhibition N/A High Direct coupling
1-Amido-2-triazolylethaneboronic acid -triazole, -B(OH)₂ β-lactamase inhibition 0.004 Low Multi-step organic synthesis
Phenyl boronic acid -B(OH)₂ Broad enzyme inhibition 0.1–1.0 Low Commercial

Biological Activity

[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing data from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H12BNO2C_{11}H_{12}BNO_2. It features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.

Anticancer Properties

Numerous studies have investigated the anticancer properties of boronic acids, including this compound. The compound has shown promise as an inhibitor of specific cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of boronic acids. The mechanism often involves the inhibition of bacterial enzymes such as β-lactamase, which is crucial for bacterial resistance . Preliminary investigations into this compound suggest it may possess similar activities, although specific data on its efficacy against various pathogens are still emerging.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in critical metabolic pathways. The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant for proteases and other enzymes that play roles in cancer progression and microbial resistance .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant cytotoxic effects on MCF-7 cells (IC50: 18.76 ± 0.62 µg/mL) .
Study 2 Investigated antimicrobial properties; showed potential inhibition of β-lactamase .
Study 3 Assessed enzyme inhibition; indicated moderate activity against cholinesterases (AChE IC50: 115.63 ± 1.16 µg/mL) .

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